

Application Notes and Protocols: Assessing Alternative Splicing Changes Induced by Ipivivint

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Compound of Interest				
Compound Name:	<i>Ipivivint</i>			
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Introduction

Ipivivint is a potent and orally active small molecule inhibitor with a dual mechanism of action. It primarily targets CDC-like kinases (CLKs), specifically CLK2 and CLK3, and also inhibits the Wnt signaling pathway[1][2]. CLK kinases are crucial regulators of the spliceosome by phosphorylating serine and arginine-rich (SR) splicing factors (SRSFs)[3]. The phosphorylation status of SRSFs is critical for their function in splice site selection and the overall regulation of pre-mRNA splicing. Inhibition of CLKs by compounds similar to **Ipivivint** has been shown to disrupt spliceosome activity and induce alternative splicing of various genes, including those in the Wnt pathway[3].

Alternative splicing is a fundamental biological process that generates multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene[4]. This mechanism significantly expands the coding potential of the genome and is vital for normal development and cellular function. Dysregulation of alternative splicing is implicated in numerous diseases, including cancer, making the splicing machinery an attractive target for therapeutic intervention[5][6].

These application notes provide a comprehensive framework for researchers to investigate and validate changes in alternative splicing induced by **Ipivivint**. The protocols herein detail a

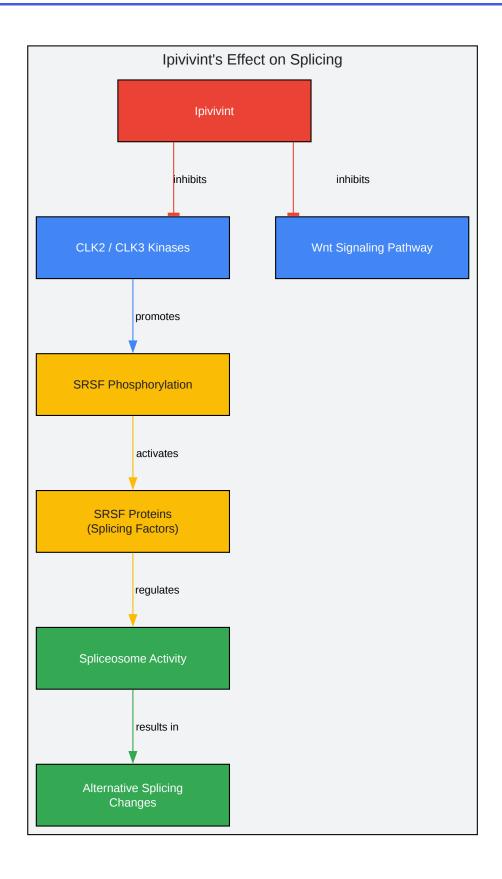


global, unbiased approach using RNA sequencing (RNA-Seq) for discovery, followed by targeted validation of specific splicing events using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Proposed Mechanism of Action

Ipivivint's primary impact on alternative splicing is hypothesized to occur through the inhibition of CLK2 and CLK3. This inhibition prevents the necessary phosphorylation of SRSF proteins, altering their activity. The change in SRSF activity leads to modified splice site recognition by the spliceosome, resulting in changes to the patterns of exon inclusion and exclusion. This ultimately generates alternatively spliced mRNA transcripts.





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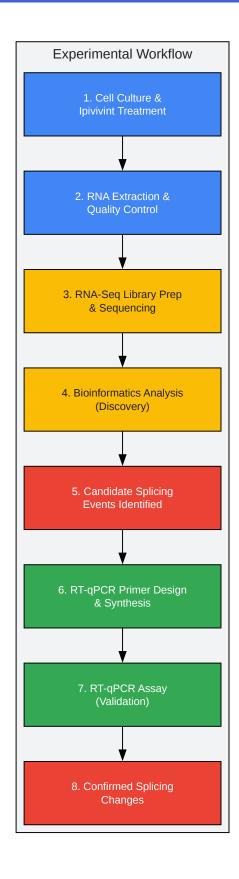
Caption: Proposed mechanism of **Ipivivint**-induced alternative splicing.



Experimental Design and Workflow

A robust strategy to assess splicing changes involves a discovery phase using RNA-Seq, followed by a validation phase. This workflow ensures a comprehensive, genome-wide analysis complemented by precise confirmation of key findings.





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Caption: Overview of the experimental workflow for splicing analysis.



Protocols

Protocol 1: Cell Culture and Ipivivint Treatment

- Cell Line Selection: Choose a biologically relevant cell line. For Wnt-related studies, colorectal cancer cell lines like SW480 can be used[2].
- Culture Conditions: Culture cells in appropriate media and conditions to achieve logarithmic growth.
- **Ipivivint** Preparation: Dissolve **Ipivivint** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Store aliquots at -80°C.
- Dose-Response: Perform a dose-response experiment to determine the optimal
 concentration of Ipivivint. A starting point can be based on its known EC50 values (e.g., 13
 nM for Wnt pathway inhibition)[1][2].
- Treatment: Seed cells and allow them to adhere overnight. Replace the media with fresh
 media containing the desired concentration of **Ipivivint** or vehicle control (e.g., DMSO).
 Ensure at least three biological replicates for each condition.
- Incubation: Incubate cells for a predetermined time (e.g., 6, 24, or 48 hours) to allow for changes in gene expression and splicing.
- Harvesting: Harvest cells for RNA extraction.

Table 1: Recommended **Ipivivint** Concentrations for In Vitro Assays

Target	Cell Line	EC50	Recommended Starting Concentration Range
CLK2 (human)	N/A	1 nM[1]	1 - 10 nM
CLK3 (human)	N/A	7 nM[1]	5 - 50 nM

| Wnt Pathway | N/A | 13 nM[1][2] | 10 - 100 nM |



Protocol 2: RNA-Seq for Global Splicing Analysis

This protocol provides a high-level overview of the steps involved in preparing samples for RNA sequencing.

RNA Extraction:

- Extract total RNA from Ipivivint-treated and vehicle-treated cells using a column-based kit or TRIzol reagent.
- Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA[7].
- RNA Quality Control (QC):
 - Assess RNA concentration using a Qubit Fluorometer.
 - Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or TapeStation. A RIN value ≥ 8 is recommended for library preparation.
- Library Preparation:
 - Begin with 1-2 μg of total RNA.
 - Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.
 - Fragment the rRNA-depleted RNA.
 - Synthesize first-strand cDNA using reverse transcriptase and random primers.
 - Synthesize the second strand of cDNA.
 - Perform end-repair, A-tailing, and ligation of sequencing adapters.
 - Amplify the library using PCR.
 - Purify the final library and validate its quality and concentration.
- Sequencing:

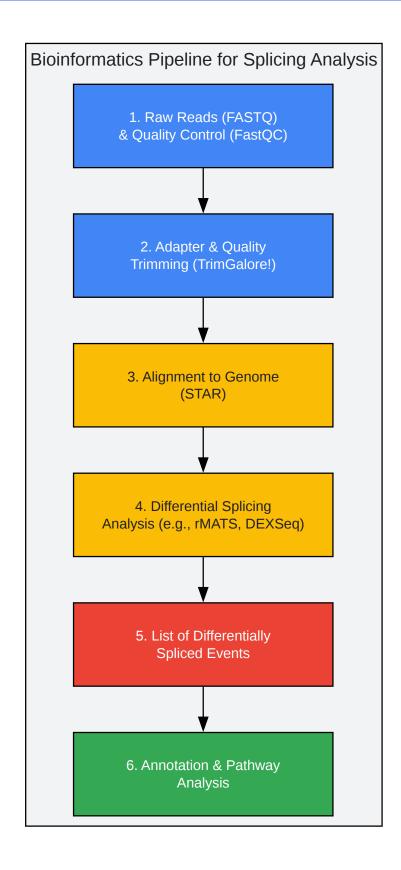


- Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq).
- For alternative splicing analysis, paired-end sequencing (e.g., 2x100 bp or 2x150 bp) is highly recommended.
- Aim for a sequencing depth of at least 50 million reads per sample to robustly detect splicing events, though deeper sequencing may be required for low-abundance transcripts[8].

Protocol 3: Bioinformatics Analysis of RNA-Seq Data

The analysis of RNA-Seq data to identify differential splicing is a multi-step process requiring specialized bioinformatics tools. The nf-core/rnasplice pipeline is a good example of a comprehensive workflow[9][10].





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Caption: A typical bioinformatics workflow for RNA-Seq data.



- Quality Control: Assess the quality of raw sequencing reads using FastQC.
- Trimming: Remove adapter sequences and low-quality bases from the reads using tools like TrimGalore![10].
- Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR[10].
- Differential Splicing Analysis: Use specialized software to identify and quantify alternative splicing events between **Ipivivint**-treated and control samples. Popular tools include:
 - rMATS: Detects five major types of alternative splicing events and calculates the "Percent Spliced-In" (PSI or Ψ) value[11].
 - DEXSeq: Focuses on differential exon usage between conditions[11][12].
 - LeafCutter: An intron-centric approach that can identify complex splicing events[11].
- Output Interpretation: The output will typically be a list of genes with significant splicing changes, including the type of event (e.g., skipped exon, retained intron), the change in PSI (ΔPSI), and a statistical significance value (p-value and FDR).

Table 2: Example Summary of RNA-Seq Differential Splicing Analysis

Gene Symbol	Event Type	Chromos omal Location	PSI (Control)	PSI (Ipivivint)	ΔPSI	FDR
GENE-A	Skipped Exon (SE)	chr1:1234 5-12395	0.85	0.25	-0.60	1.2e-8
GENE-B	Retained Intron (RI)	chr5:54321 -54421	0.10	0.75	+0.65	5.6e-7

| GENE-C | Alt 3' SS (A3SS) | chrX:98765-98795 | 0.92 | 0.52 | -0.40 | 3.1e-5 |

Protocol 4: Validation of Splicing Events by RT-qPCR



It is essential to validate the findings from RNA-Seq using a targeted method like RT-qPCR[13] [14].

- Target Selection: Choose a set of high-confidence candidate splicing events from the RNA-Seq data for validation. Select events with a large ΔPSI and low FDR.
- Primer Design:
 - For Exon Skipping Events: Design a forward primer in the upstream constitutive exon and a reverse primer in the downstream constitutive exon. This single primer pair will amplify two products: a longer "inclusion" isoform and a shorter "exclusion" isoform[15][16].
 - For Other Events (e.g., Intron Retention): Design isoform-specific primers. One primer pair can be designed to specifically amplify the isoform including the retained intron, and another pair to amplify the correctly spliced isoform.
- Reverse Transcription (RT):
 - Use 1 μg of the same total RNA used for RNA-Seq.
 - Synthesize cDNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.
- Quantitative PCR (qPCR):
 - Prepare qPCR reactions using a SYBR Green-based master mix.
 - For each sample, set up triplicate reactions.
 - Use the following cycling conditions as a starting point: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s[15].
 - Include a melt curve analysis at the end of the run to verify the amplification of specific products[13].
- Data Analysis:
 - Determine the Ct values for each isoform.



- Calculate the relative abundance of each isoform. For an exon skipping event, the PSI can be calculated using the relative expression of the inclusion and exclusion isoforms.
- Compare the ΔPSI calculated from RT-qPCR with the results from the RNA-Seq analysis.

Table 3: Example RT-qPCR Validation Data

Gene	Event	Primer	ΔPSI (RNA-	ΔPSI (RT-	Validation
Symbol	Validated	Location	Seq)	qPCR)	Status
GENE-A	Exon 3 Skipping	Flanking Exons 2 & 4	-0.60	-0.55 ± 0.05	Confirmed

| GENE-B | Intron 2 Retention | Intron-spanning | +0.65 | +0.61 ± 0.07 | Confirmed |

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